![molecular formula C9H15NO2 B2924723 2-Aminospiro[3.4]octane-2-carboxylic acid CAS No. 1706443-01-7](/img/structure/B2924723.png)

2-Aminospiro[3.4]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

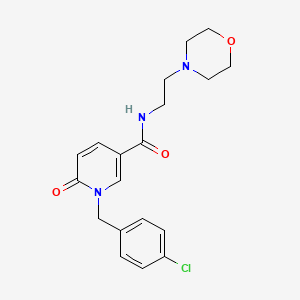

2-Aminospiro[3.4]octane-2-carboxylic acid is a chemical compound with the CAS Number: 1706443-01-7 . It has a molecular weight of 169.22 . The IUPAC name for this compound is 2-aminospiro[3.4]octane-2-carboxylic acid . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Aminospiro[3.4]octane-2-carboxylic acid is 1S/C9H15NO2/c10-9(7(11)12)5-8(6-9)3-1-2-4-8/h1-6,10H2,(H,11,12) . This compound contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 primary amine .Physical And Chemical Properties Analysis

2-Aminospiro[3.4]octane-2-carboxylic acid is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Analogues of Glutamic Acid

Research on analogues of glutamic acid has shown that compounds like 2-Aminospiro[3.4]octane-2-carboxylic acid can mimic glutamate in a variety of restricted conformations. This could be useful in mechanistic studies or in searching for biologically active compounds (Chernykh et al., 2014).

Oxygenation Pathways in Catalysis

The compound has been studied in the context of C(sp3)–H bond oxygenation with hydrogen peroxide catalyzed by manganese complexes. This research aids in understanding the chemoselectivity of the C–H oxidation reaction and expanding the toolbox for aliphatic C–H bond oxygenations (Galeotti et al., 2022).

Spiro Compounds in Cycloaddition Reactions

The cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 1,5,7-trioxaspiro[2.5]octane-4,8-diones leads to the formation of spiro compounds, highlighting the compound's potential in synthetic organic chemistry (Tsuno et al., 2006).

Aminobicyclo[3.2.1] Octane-3-carboxylic Acids in Membrane Transport

Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were compared with 2-Aminospiro[3.4]octane-2-carboxylic acid for their specificity to the Na+-independent membrane transport system. This research contributes to the understanding of amino acid transport systems (Christensen et al., 1983).

Heterodomino Reactions

The compound has been used in heterodomino reactions for the synthesis of complex molecules like spiro[cyclohexane-1,2'-indan]-1',3',4-triones. This demonstrates its utility in creating diverse and complex organic structures (Ramachary et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-aminospiro[3.4]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-9(7(11)12)5-8(6-9)3-1-2-4-8/h1-6,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGUMPXQWKCKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C2)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminospiro[3.4]octane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)

![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)

![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)

![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)

![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)